4-Bromo-3-iodoaniline
Description
Significance of Halogenated Aromatic Amines in Contemporary Chemical Research
Halogenated aromatic amines are foundational molecules in modern chemical research, contributing to a wide array of scientific disciplines. derpharmachemica.com Their utility stems from the presence of the amino group, which can be readily modified, and the halogen substituents, which can participate in a variety of chemical transformations.
In the realm of organic synthesis, halogenated aromatic amines are prized as versatile building blocks and intermediates. derpharmachemica.comnih.gov The presence of halogens allows for a range of cross-coupling reactions, such as the Suzuki and Heck reactions, which are instrumental in forming new carbon-carbon bonds. beilstein-journals.org This capability is fundamental to the construction of more complex molecules. The amino group, on the other hand, can direct the position of incoming chemical groups during electrophilic aromatic substitution reactions. adamcap.com It can also be converted into a diazonium salt, a highly versatile functional group that can be replaced by a wide variety of other atoms and groups. derpharmachemica.comnamiki-s.co.jp The synthesis of new halogenated aromatic amines and the development of improved routes to existing ones remain active areas of research. rsc.org
The introduction of halogen atoms into organic molecules can significantly alter their biological activity. wisdomlib.orgrsc.org This "halogen effect" is a key strategy in the development of new pharmaceuticals and agrochemicals. wisdomlib.orgscience.govresearchgate.net Halogenated compounds are integral to a significant portion of active pharmaceutical ingredients and modern agrochemicals. rsc.org For instance, halogenation can enhance a molecule's lipophilicity, improving its ability to cross cell membranes, and can increase its metabolic stability, prolonging its therapeutic effect. wisdomlib.orgresearchgate.net Halogenated anilines serve as crucial intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agricultural chemicals. derpharmachemica.comgoogle.comgoogle.com They are found in molecules designed as enzyme inhibitors and other bioactive agents.
The widespread use of halogenated compounds, including those derived from anilines, has led to their presence in the environment. oup.comoup.com These compounds can enter ecosystems through industrial discharge and the degradation of pesticides. oup.com The toxicity of some anilines necessitates their monitoring in the environment. oup.comoup.com Research into the environmental fate of halogenated anilines is crucial for understanding their potential impact. nih.gov Some halogenated anilines are considered persistent in aquatic environments and can bioaccumulate. nih.gov The study of the biogeochemical cycling of halogenated hydrocarbons is an active area of research, with a focus on understanding their transformation and degradation pathways in soil and water. researchgate.netresearchgate.netnoaa.gov Interestingly, while many halogenated compounds are of anthropogenic origin, nearly 5,000 naturally occurring organic halogenated compounds have also been identified. rsc.orgrsc.org
Academic Importance of 4-Bromo-3-iodoaniline as a Unique Dihalogenated Aniline (B41778)
This compound (C₆H₅BrIN) is a subject of academic interest due to its specific substitution pattern, which imparts distinct reactivity. nih.govuni.lu The presence of two different halogens, bromine and iodine, on the same aromatic ring allows for selective chemical modifications. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond, enabling chemists to target one halogen over the other in synthetic transformations. This differential reactivity is highly valuable for the controlled, stepwise construction of complex molecules.
The positional arrangement of the bromo and iodo substituents in relation to the amino group also influences the molecule's electronic properties and reactivity in electrophilic substitution and other reactions. Comparative studies with its isomers, such as 2-bromo-4-iodoaniline, reveal significant differences in their molecular geometry, electronic properties, and reactivity, highlighting the importance of substituent positioning. This makes this compound a valuable tool for studying structure-property relationships in dihalogenated systems.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUNPPIEVYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561529 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63037-64-9 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformative Organic Synthesis Applications of 4 Bromo 3 Iodoaniline
Utility as a Versatile Synthetic Building Block
4-Bromo-3-iodoaniline is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of three distinct reactive sites: an amino group and two different halogen atoms (bromine and iodine) attached to the benzene (B151609) ring. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed reactions, allows for selective and sequential functionalization, making it an ideal substrate for constructing complex molecular architectures.
The presence of two different halogens on the aniline (B41778) ring makes this compound an excellent substrate for chemoselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to palladium(0) catalysts, a key step in the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. wikipedia.orgwikipedia.org This reactivity difference enables the selective substitution of the iodine atom while leaving the bromine atom intact for subsequent transformations.
The Suzuki-Miyaura coupling reaction , which forms carbon-carbon bonds, can be selectively performed at the C-I position of this compound. wikipedia.orgnih.gov By reacting it with various organoboron compounds in the presence of a palladium catalyst and a base, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 3-position. The resulting 4-bromo-3-substituted aniline can then undergo a second coupling reaction at the C-Br position to create highly substituted, non-symmetrical biaryl compounds or other complex structures. mdpi.com
Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction can be precisely controlled to occur at the more reactive C-I bond of this compound. This selective amination furnishes 4-bromo-N-substituted-3-aminoanilines, which are valuable intermediates in medicinal chemistry and materials science. The remaining bromine atom can then be used in further synthetic manipulations, including a subsequent Buchwald-Hartwig reaction with a different amine. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product (Selective at C-I position) | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Bromo-3-phenylaniline | Moderate to High |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(4-Bromophenyl)morpholine | Good to Excellent |
Lithium-halogen exchange is a powerful method for converting organic halides into highly reactive organolithium species. wikipedia.org This reaction is kinetically controlled, and the rate of exchange for aryl halides follows the trend I > Br > Cl. wikipedia.orgscribd.comharvard.edu Consequently, when this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures, a selective exchange occurs at the carbon-iodine bond. researchgate.net
This process generates a 4-bromo-3-lithioaniline intermediate, which is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). This regioselective generation of an organometallic intermediate allows for the precise introduction of various functional groups at the 3-position of the aniline ring, while the less reactive C-Br bond remains available for subsequent transformations, such as cross-coupling reactions. The mechanism is believed to proceed through an "ate-complex" intermediate where the organolithium reagent attacks the halogen atom. harvard.eduresearchgate.net
The formation of Grignard reagents (organomagnesium halides) from aryl halides is a cornerstone of organic synthesis. adichemistry.com Similar to lithium-halogen exchange, the reactivity of aryl halides with magnesium metal follows the order I > Br > Cl. adichemistry.comwikipedia.org Therefore, the iodine atom of this compound can be selectively transformed into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like THF.
An important consideration is the presence of the acidic proton on the aniline's amino group. Grignard reagents are strong bases and will deprotonate the -NH₂ group. nih.govacs.org This necessitates the use of more than one equivalent of the Grignard-forming reagent or employing a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org The resulting organometallic species, 4-bromo-3-(magnesiobromide)aniline, can then be used in subsequent reactions with various electrophiles to form new carbon-carbon bonds. mnstate.edu
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Aniline Moiety
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
The aniline moiety (-NH₂) is a strong electron-donating group, which increases the electron density of the aromatic ring. This property deactivates the ring towards attack by nucleophiles, making standard SNAr reactions on this compound highly unfavorable. chemistrysteps.comfishersci.se The electron-donating nature of the amino group destabilizes the anionic intermediate required for the SNAr mechanism. Therefore, displacing the bromide or iodide of this compound via a classical SNAr pathway is generally not a viable synthetic strategy. Alternative pathways, such as the cross-coupling reactions detailed above, are employed to achieve functionalization at these positions. acsgcipr.org
Derivatization and Functionalization of the Amino Group
The primary amino group of this compound is nucleophilic and readily participates in a variety of chemical transformations, allowing for extensive derivatization.
N-alkylation involves the formation of a new bond between the nitrogen atom of the amino group and a carbon atom of an alkyl group. This can be achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide.
N-acylation is a similar reaction where the amino group reacts with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is typically rapid and results in the formation of a stable amide. The resulting N-acyl group is an important functional group in its own right and can also serve as a protecting group for the amine, moderating its reactivity and directing effects in subsequent reactions like electrophilic aromatic substitution.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 4-Bromo-3-iodo-N-methylaniline |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine or Triethylamine) | N-(4-Bromo-3-iodophenyl)acetamide |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound is a key reactive site, enabling its conversion into a highly versatile intermediate: the diazonium salt. The process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as an electrophile and attacks the nitrogen atom of the amino group. byjus.com A series of proton transfers and the elimination of a water molecule result in the formation of the 4-bromo-3-iodobenzenediazonium salt. byjus.com
This diazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be readily displaced by a wide variety of nucleophiles. organic-chemistry.org This allows for the introduction of a diverse range of functional groups onto the aromatic ring at the position of the original amino group. These subsequent transformations, many of which are named reactions, significantly broaden the synthetic utility of the this compound scaffold.
Key transformations of the 4-bromo-3-iodobenzenediazonium salt include:
Sandmeyer Reactions: This class of reactions, catalyzed by copper(I) salts, allows for the introduction of halides (-Cl, -Br) or the cyano group (-CN).
Schiemann Reaction: This reaction is used to introduce fluorine (-F) by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.
Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder to introduce halides.
Replacement by Hydroxyl Group: Heating the aqueous solution of the diazonium salt leads to its decomposition and the formation of the corresponding phenol (B47542) (4-bromo-3-iodophenol).
Replacement by Hydrogen (Deamination): Treatment with a reducing agent, such as hypophosphorous acid (H₃PO₂), results in the replacement of the diazonium group with a hydrogen atom, yielding 1-bromo-2-iodobenzene.
The ability to replace the amino group with these functionalities, while retaining the bromine and iodine substituents, makes this compound a strategic precursor for synthesizing polysubstituted aromatic compounds with precisely controlled substitution patterns.
Table 1: Potential Transformations via Diazotization of this compound
| Reagent(s) | Reaction Name | Product Functional Group | Resulting Compound Structure |
|---|---|---|---|
| CuCl / HCl | Sandmeyer | -Cl | 1-Bromo-2-chloro-4-iodobenzene |
| CuBr / HBr | Sandmeyer | -Br | 1,2-Dibromo-4-iodobenzene |
| CuCN / KCN | Sandmeyer | -CN | 2-Bromo-5-iodobenzonitrile |
| KI | - | -I | 1-Bromo-2,4-diiodobenzene |
| HBF₄, then heat | Schiemann | -F | 1-Bromo-2-fluoro-4-iodobenzene |
| H₂O, heat | Hydrolysis | -OH | 4-Bromo-3-iodophenol |
| H₃PO₂ | Deamination | -H | 1-Bromo-2-iodobenzene |
Synthesis of Advanced Molecular Scaffolds
The unique arrangement of reactive sites on this compound—an amino group and two different halogen atoms—makes it an exceptionally useful building block for the synthesis of complex molecular architectures, including various heterocyclic and polyaromatic systems.
Formation of Heterocyclic Compounds (e.g., Quinolones, Indoles, Phenazines)
The aniline core of this compound is a common starting point for constructing fused nitrogen-containing heterocyclic rings through cyclization and condensation reactions.
Quinolones: The synthesis of the quinolone ring system often involves ring-closing reactions starting from aniline derivatives. wikipedia.org For example, in a reaction analogous to the Camps cyclization, this compound can be acylated and then subjected to intramolecular cyclization to form a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the desired 4-quinolone. wikipedia.org Alternatively, palladium-catalyzed methods, such as the carbonylative Sonogashira coupling of a 2-iodoaniline (B362364) with a terminal alkyne, provide a route to functionalized 4-quinolones. organic-chemistry.orgmdpi.com Applying this logic, the 3-iodo substituent of this compound can be used as a handle for such palladium-catalyzed cyclizations.
Indoles: Indole (B1671886) synthesis frequently utilizes ortho-substituted anilines. acs.org this compound is well-suited for modern indole syntheses that rely on palladium-catalyzed cross-coupling reactions. A prominent example is the Larock indole synthesis, where an o-haloaniline is coupled with an alkyne, followed by an intramolecular cyclization. Advanced one-pot, multi-component reactions have been developed for the synthesis of highly substituted indoles starting from ortho-haloanilines. nih.govresearchgate.net A four-component reaction involving an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide, and an alkyl halide can produce complex 3-iodoindoles, which are themselves valuable for further functionalization. nih.govbeilstein-journals.org This methodology highlights the potential of using this compound to access densely functionalized indole scaffolds.
Phenazines: Phenazines are typically formed through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. However, alternative routes involve the condensation of substituted anilines. For instance, the reaction of an aniline derivative with a nitroaromatic compound can lead to the formation of a phenazine (B1670421) core. nih.gov this compound could serve as the aniline component in such reactions, leading to the formation of specifically substituted halogenated phenazines, which are of interest for their biological activities. nih.govmdpi.com
Table 2: Heterocyclic Scaffolds Derived from this compound
| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |
|---|---|---|
| Quinolones | Reaction with a β-dicarbonyl equivalent followed by intramolecular cyclization. | Camps Cyclization, Conrad-Limpach |
| Indoles | Palladium-catalyzed coupling with an alkyne followed by annulation. | Larock Indole Synthesis, Sonogashira Coupling |
| Phenazines | Condensation with a substituted catechol or nitroaromatic precursor. | Oxidative Condensation |
Construction of Polyaromatic Systems
The presence of two different halogen atoms on the this compound ring is a significant asset for the construction of extended polyaromatic systems. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. This difference in reactivity allows for selective, sequential functionalization of the molecule.
This strategy involves a two-step process:
First Cross-Coupling: A palladium-catalyzed reaction is performed under conditions mild enough to selectively activate the C-I bond, leaving the C-Br bond intact. For example, a Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne can be conducted at the 3-position.
Second Cross-Coupling: The resulting product, which still contains the bromo substituent at the 4-position, can then undergo a second cross-coupling reaction. This step can introduce a different aromatic or alkynyl group, often requiring more forcing reaction conditions (e.g., different ligand, higher temperature) to activate the more stable C-Br bond.
This stepwise approach provides precise control over the final structure, enabling the synthesis of complex, unsymmetrical biaryls, polyaryls, and other polyaromatic hydrocarbons that would be difficult to access through other methods. rsc.org This makes this compound a valuable building block in materials science and medicinal chemistry for creating large, well-defined conjugated systems.
Table 3: Sequential Cross-Coupling Strategy for Polyaromatic Synthesis
| Step | Reactive Site | Typical Reaction | Example Reagent | Intermediate/Product |
|---|---|---|---|---|
| 1 | C-I (position 3) | Suzuki Coupling | Arylboronic Acid (Ar¹-B(OH)₂) | 4-Bromo-3-(Ar¹)-aniline |
| 2 | C-Br (position 4) | Sonogashira Coupling | Terminal Alkyne (H-C≡C-Ar²) | 4-(Ar²-ethynyl)-3-(Ar¹)-aniline |
Spectroscopic Characterization and Computational Analysis of 4 Bromo 3 Iodoaniline
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structure of 4-Bromo-3-iodoaniline is determined through a combination of modern spectroscopic methods. Each technique provides specific information about the molecular framework, functional groups, and electronic environment.
NMR spectroscopy is a fundamental tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-donating amine (-NH₂) group generally shields the aromatic protons, while the electronegative halogen substituents (Br and I) have a more complex effect involving both inductive withdrawal and lone-pair donation. The proton ortho to the amine group (H-2) is expected to appear as a doublet. The proton between the bromine and iodine atoms (H-5) would likely be a doublet of doublets, and the proton ortho to the bromine (H-6) would appear as a doublet. A broad singlet corresponding to the two amine protons (-NH₂) would also be present, typically in the range of 3.5-4.5 ppm, though its position can vary with solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six aromatic carbon atoms, as the substitution pattern renders them all chemically inequivalent. However, obtaining a well-resolved ¹³C NMR spectrum for this compound can be challenging due to its low solubility in common NMR solvents rsc.org. Theoretically, the carbon atom attached to the amine group (C-1) would be shielded, appearing at a lower chemical shift compared to the others. The carbons bonded to the halogens (C-3 and C-4) would have their chemical shifts significantly influenced by the heavy atom effect, particularly the carbon attached to iodine (C-3).
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 | d | H-2 |
| ¹H | ~6.8 | dd | H-5 |
| ¹H | ~7.2 | d | H-6 |
| ¹H | ~4.0 | br s | -NH₂ |
| ¹³C | Experimental data is limited due to low solubility. rsc.org | C1-C6 |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₅BrIN), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is critical for confirming its molecular formula. google.com
The key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units. This characteristic doublet immediately confirms the presence of a single bromine atom in the molecule. Common fragmentation patterns would involve the loss of the halogen atoms or cleavage of the aromatic ring.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₅BrIN | Elemental composition of the compound. |
| Monoisotopic Mass | 296.8650 Da | Precise mass used for formula confirmation in HRMS. |
| Molecular Ion Peaks | m/z ≈ 297 and 299 | Characteristic 1:1 doublet confirms the presence of one bromine atom. |
| Major Fragments | [M-I]⁺, [M-Br]⁺ | Indicates loss of halogen atoms, a common fragmentation pathway. |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the amine group and the substituted aromatic ring. researchgate.nethamayaku.jp
The primary amine (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are found in the 1500-1600 cm⁻¹ region. The C-N stretching vibration usually appears around 1250-1350 cm⁻¹. In the fingerprint region (below 1000 cm⁻¹), characteristic absorptions for the C-I and C-Br bonds are expected.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | ~3450 |
| N-H Stretch (symmetric) | ~3350 |
| Aromatic C-H Stretch | 3050-3100 |
| Aromatic C=C Stretch | 1500-1600 |
| C-N Stretch | 1250-1350 |
| C-Br Stretch | 500-600 |
| C-I Stretch | 400-500 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mpg.de The spectrum of this compound is dominated by the π → π* transitions of the benzene ring. The presence of the amine group, a strong auxochrome, and the halogen atoms shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Two primary absorption bands, related to the E2 and B bands of benzene, are expected.
| Transition | Expected λmax (nm) | Description |
|---|---|---|
| π → π* (E2-band like) | ~240-260 | High-intensity band related to the π system of the aromatic ring. |
| π → π* (B-band like) | ~290-310 | Lower-intensity band, fine structure often lost due to substitution. |
Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, strong Raman signals are expected for the symmetric breathing modes of the aromatic ring and for the C-Br and C-I stretching vibrations, which are often weak in the IR spectrum.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Br Stretch | ~500-600 | Medium-Strong |
| C-I Stretch | ~400-500 | Medium-Strong |
Computational Chemistry for Electronic Structure and Reactivity
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like this compound. mpg.de These calculations provide insights into the molecule's optimized geometry, orbital energies, and charge distribution.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more reactive and can be more easily excited.
A Molecular Electrostatic Potential (MEP) map can also be calculated. This map visualizes the electron density, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the MEP would show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a site for electrophilic attack.
| Computational Parameter | Significance |
|---|---|
| HOMO Energy | Indicates the electron-donating ability; higher energy means a better donor. |
| LUMO Energy | Indicates the electron-accepting ability; lower energy means a better acceptor. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. tci-thaijo.org For a molecule like this compound, DFT calculations are employed to determine its optimized geometric structure, vibrational frequencies, and various electronic properties.
The process typically begins by constructing an initial molecular geometry. This structure is then optimized to find the lowest energy conformation on the potential energy surface. A common and effective approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. worldscientific.com This is often paired with a basis set such as 6-311++G(d,p) to provide a robust description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling molecules with heavy atoms like iodine and bromine. worldscientific.commdpi.com These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles that define the stable three-dimensional structure of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comyoutube.com
For substituted anilines, the HOMO is typically localized over the aromatic ring and the lone pair of the amino group, reflecting its nucleophilic character. The LUMO is generally distributed across the aromatic ring and the halogen substituents. The presence of electron-withdrawing halogen atoms like bromine and iodine is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted aniline (B41778). researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level are used to compute the energies of these orbitals.
Table 1: Representative Frontier Orbital Properties of this compound Note: These values are representative, based on calculations for structurally similar halogenated anilines, as specific published data for this compound is unavailable.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.10 | ELUMO - EHOMO; indicates chemical stability and reactivity. mdpi.com |
Modeling of Solvent Effects and Halogen Bonding Interactions
The chemical behavior of a molecule can be significantly influenced by its environment. Computational models can simulate these effects, providing insight into interactions like halogen bonding and the influence of solvents.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. uoa.gr In this compound, both the iodine and bromine atoms can participate in halogen bonding. Computational studies on similar halobenzenes show that electron-withdrawing groups on the aromatic ring strengthen the σ-hole and thus the halogen bond. researchgate.net The strength of these interactions can be quantified by calculating the interaction energies between this compound and a model Lewis base.
Solvent Effects: The polarity of a solvent can alter a molecule's electronic properties and interaction energies. The Polarizable Continuum Model (PCM) is a common method to simulate these effects by representing the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in different solvent environments, revealing how polarity affects stability and reactivity.
Prediction of Spectroscopic Parameters
DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data.
Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups. By comparing these calculated spectra with experimental FT-IR and FT-Raman data, a detailed assignment of vibrational modes can be achieved. For this compound, key predicted vibrations would include the N-H stretching of the amine group, C-H stretching of the aromatic ring, and the C-Br and C-I stretching modes.
Table 2: Representative Predicted Vibrational Frequencies for this compound Note: These are representative frequencies based on known ranges and DFT calculations for analogous compounds. researchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| N-H Asymmetric Stretch | -NH2 | ~3450 |
| N-H Symmetric Stretch | -NH2 | ~3350 |
| C-H Aromatic Stretch | C-H | ~3100-3000 |
| C-N Stretch | C-NH2 | ~1300-1250 |
| C-I Stretch | C-I | ~500-600 |
| C-Br Stretch | C-Br | ~600-700 |
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. tci-thaijo.org These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often involving promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. chemrxiv.org
Studies on Electronic Properties (e.g., Hyperpolarizability)
The response of a molecule to an applied electric field is described by its electronic properties, such as the dipole moment (μ) and hyperpolarizability (β). These are particularly important for identifying materials with non-linear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics and photonics.
The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values often possess a significant charge asymmetry, typically found in systems with electron-donating and electron-accepting groups. In this compound, the amino group acts as an electron donor, while the halogen atoms are electron acceptors. Computational studies on similar molecules like m-iodoaniline and 4-bromoanilinium perchlorate (B79767) have shown that halogenated anilines can exhibit high hyperpolarizability values, often many times greater than that of the standard reference material, urea. mdpi.comchemrxiv.org
Table 3: Representative Calculated Electronic Properties of this compound Note: Values are representative, modeled on data from computational studies of m-iodoaniline. chemrxiv.org
| Property | Calculated Value | Unit |
| Dipole Moment (μtot) | 3.15 | Debye |
| Mean Polarizability (αtot) | 13.5 x 10-24 | esu |
| First-Order Hyperpolarizability (βtot) | 2150 x 10-33 | esu |
Environmental Occurrence, Fate, and Biogeochemical Research of Halogenated Anilines
Environmental Pathways and Persistence of Halogenated Anilines
The environmental journey of halogenated anilines is dictated by their chemical properties, the nature of their release, and the characteristics of the receiving environment. Their persistence is largely due to the stability of the aromatic ring and the carbon-halogen bonds, which makes them resistant to natural degradation processes. nih.govfishersci.com
The presence of halogenated anilines in the environment is overwhelmingly due to human activities (anthropogenic sources). researchgate.netnih.gov They are not commonly produced through natural (biogenic) processes, although some marine organisms have been found to produce certain halogenated compounds. sigmaaldrich.comhabitablefuture.org
Anthropogenic Sources:
Industrial Manufacturing: Halogenated anilines are key precursors and intermediates in the synthesis of a wide range of chemical products. nih.gov This includes dyes, pigments, pharmaceuticals, cosmetics, and pesticides (particularly herbicides). nih.govnih.gov Industrial wastewater effluents are a primary pathway for their release into aquatic systems. nih.gov
Agricultural Runoff: Herbicides and pesticides derived from halogenated anilines can contaminate soil and water bodies through agricultural runoff. nih.gov
Waste Disposal: Improper disposal of industrial and municipal waste can lead to the leaching of these compounds into landfills and surrounding environments. researchgate.net
Once released, the movement and distribution of halogenated anilines are governed by their interaction with soil, sediment, and water.
Soil and Sediment: Halogenated anilines tend to adsorb to soil and sediment particles, a process influenced by the organic carbon content and the specific chemical structure of the compound. nih.gov This adsorption is a key factor in their persistence, as it can reduce their availability for microbial degradation and transport in water. nih.gov The strength of adsorption often correlates with the degree of halogenation. They can slowly diffuse from soil into the air and surface water. nih.gov
Water: In aquatic systems, their fate is determined by factors such as water solubility, pH, and the presence of organic matter. While some portion may remain dissolved, a significant amount often partitions to suspended solids and bottom sediments. fishersci.com Their persistence and potential for long-range transport in water systems are a concern for water quality. fishersci.com
Air: Due to their semi-volatile nature, some halogenated anilines can be transported over long distances in the atmosphere and be re-deposited in other locations, contributing to their global distribution. fishersci.com
Biotransformation and Biodegradation Studies
The primary mechanism for the natural removal of halogenated anilines from the environment is microbial degradation. nih.gov This process involves microorganisms, primarily bacteria, that can use these compounds as a source of carbon, nitrogen, and energy. sigmaaldrich.com
Researchers have successfully isolated and identified numerous bacterial strains capable of degrading various halogenated anilines from contaminated soil and water. nih.gov The process often involves an enrichment culture technique, where soil or water samples from contaminated sites are cultured in a medium containing the target halogenated aniline (B41778) as the sole carbon or nitrogen source.
This method has led to the identification of several effective bacterial genera. nih.gov Studies have demonstrated that bacteria inhabiting diverse ecosystems are potential biological agents for the efficient biodegradation of these pollutants. nih.gov
| Microorganism Genus | Degraded Compound(s) | Reference |
| Pseudomonas | 3,4-dichloroaniline, 4-chloroaniline (B138754), 4-bromoaniline (B143363) | nih.gov |
| Stenotrophomonas | 3,4-dichloroaniline | |
| Bacillus | Halogenated anilines | |
| Acinetobacter | 4-chloroaniline, 2-chloro-4-nitrobenzoic acid | nih.govsigmaaldrich.com |
| Moraxella | 4-fluoroaniline, 4-bromoaniline | nih.gov |
| Alcaligenes | 4-bromoaniline | nih.gov |
Initial Attack: The degradation typically begins with an enzymatic attack on the aromatic ring. For aerobic degradation, this is often initiated by dioxygenase enzymes, which incorporate two hydroxyl groups into the aniline ring to form a halogenated catechol. nih.gov
Dehalogenation: The removal of the halogen atom (dehalogenation) is the most critical and often most difficult step in the degradation process. nih.gov This can occur either before or after the ring is opened. In many pathways, the halogen is removed after the formation of the catechol intermediate.
Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved by other dioxygenase enzymes (e.g., catechol 1,2-dioxygenase or 2,3-dioxygenase). nih.govsigmaaldrich.com This breaks the stable ring structure, forming aliphatic intermediates.
Lower Pathway: The resulting aliphatic compounds are then funneled into central metabolic pathways (like the Krebs cycle), where they are completely mineralized to carbon dioxide, water, and halide ions. nih.gov
For instance, the degradation of monochloroaniline can proceed via two proposed routes: one where the initial step is dioxygenation of the ring, and another where dechlorination occurs first to generate aniline, which is then converted to catechol. nih.gov
Abiotic Transformation Processes in Aquatic and Terrestrial Systems
In addition to biological degradation, halogenated anilines can be transformed by non-biological (abiotic) processes, although these are often slower.
Photodegradation: In surface waters, sunlight can induce photodegradation. This process involves the absorption of UV light, which can lead to the cleavage of the carbon-halogen bond or other transformations of the molecule. The rate and extent of photodegradation depend on water clarity, depth, and the presence of other substances that can act as photosensitizers.
Chemical Reactions: In soil and sediment, halogenated anilines can undergo chemical reactions. For example, they can covalently bind to humic substances, which are complex organic materials in soil. This binding can decrease their mobility and bioavailability, effectively sequestering them, but it also makes them more persistent.
Reductive Dehalogenation: In anaerobic (oxygen-free) environments, such as deep sediments or certain groundwater systems, reductive dehalogenation can occur. This process involves the replacement of a halogen atom with a hydrogen atom and is often mediated by reduced metals or specific minerals in the soil matrix. Biochar, a charcoal-like material, has been shown to mediate and enhance the abiotic degradation of some halogenated organic compounds through electron transfer mechanisms.
Formation as Disinfection Byproducts (DBPs) in Water Treatment
There is no available research specifically detailing the formation of 4-Bromo-3-iodoaniline as a disinfection byproduct itself or its transformation into other DBPs during water treatment. While studies have identified other haloanilines in treated water, the pathways leading to or from this compound have not been elucidated.
Haloacetonitrile and Trihalomethane Formation Potentials
Scientific literature lacks any data on the haloacetonitrile and trihalomethane formation potentials of this compound. Research on other anilines has shown significant variability in DBP yields depending on the specific halogen substitutions and their positions on the aniline ring. Without experimental data for this compound, it is not possible to provide any scientifically accurate formation potential values.
Table 1: Haloacetonitrile Formation Potential of this compound
| Disinfectant | Dichloroacetonitrile (DCAN) Yield (%) | Dibromoacetonitrile (DBAN) Yield (%) | Bromochloroacetonitrile (BCAN) Yield (%) |
|---|---|---|---|
| Chlorine | Data Not Available | Data Not Available | Data Not Available |
Table 2: Trihalomethane Formation Potential of this compound
| Disinfectant | Chloroform Yield (%) | Bromoform Yield (%) | Dibromochloromethane Yield (%) | Bromodichloromethane Yield (%) |
|---|---|---|---|---|
| Chlorine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Identification of Large-Molecule DBPs
There are no studies that have identified or characterized large-molecule DBPs resulting from the reaction of this compound with water disinfectants. Research into the transformation of other anilines suggests that larger, more complex molecules can be formed, but the specific products are highly dependent on the starting precursor. The identification of such products from this compound would require dedicated laboratory studies.
Q & A
What are the standard synthetic routes for preparing 4-Bromo-3-iodoaniline, and what are the key intermediates involved?
Basic
The synthesis typically involves sequential halogenation of aniline derivatives. A common approach is bromination followed by iodination, ensuring regioselective substitution. Protecting the amine group (e.g., acetylation) may prevent unwanted side reactions. For example, bromination of 3-iodoaniline or iodination of 4-bromoaniline under controlled conditions (e.g., using NaI/CuI for iodination) can yield the target compound. Key intermediates include halogen-protected aniline derivatives and mono-halogenated precursors.
How does this compound serve as a precursor in the synthesis of N-doped graphene quantum dots?
Advanced
this compound is a critical building block in multi-step syntheses of complex organic materials. For instance, Li et al. used it in a 9-step process to synthesize N-doped graphene quantum dots (GQDs) with 67 aromatic rings. The compound undergoes annulation reactions, cross-coupling, and doping steps to form extended π-conjugated systems, which exhibit electrocatalytic activity for the oxygen reduction reaction (ORR). The iodine and bromine substituents facilitate selective functionalization during iterative coupling steps.
What spectroscopic techniques are recommended for characterizing this compound, and what spectral features should be observed?
Basic
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplets in the δ 6.5–7.5 ppm range. The amine proton (if unprotected) may show a broad singlet near δ 3.5–5.0 ppm.
- ¹³C NMR : Aromatic carbons adjacent to halogens (Br, I) exhibit deshielding (δ 110–135 ppm).
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to m/z 297.92 (C₆H₅BrIN). Isotopic patterns for Br (1:1) and I (prominent M+2 peak) aid identification.
- IR Spectroscopy : N-H stretches (~3400 cm⁻¹), C-Br (~600 cm⁻¹), and C-I (~500 cm⁻¹) vibrations are characteristic.
How can researchers address challenges in regioselective halogenation when synthesizing dihalogenated anilines like this compound?
Advanced
Regioselectivity is influenced by directing groups and reaction conditions:
- Directing Groups : Use acetyl or sulfonyl groups to block specific positions during halogenation. For example, acetanilide directs bromination to the para position, which can later be iodinated at the meta position after deprotection.
- Catalytic Systems : CuI or Pd catalysts enhance iodination efficiency. Sequential halogenation under varying temperatures (e.g., bromination at 0°C, iodination at 25°C) minimizes cross-reactivity.
- Validation : X-ray crystallography or NOESY NMR can confirm substitution patterns.
In cross-coupling reactions, how do the bromine and iodine substituents in this compound influence reactivity, and which is preferentially utilized?
Advanced
Iodine’s lower bond dissociation energy makes it more reactive in oxidative addition with Pd(0) catalysts (e.g., Suzuki-Miyaura couplings). Bromine often remains inert under mild conditions, enabling sequential functionalization. For example, the iodine group can first participate in a coupling reaction (e.g., with aryl boronic acids), leaving the bromine available for subsequent transformations (e.g., Buchwald-Hartwig amination). This differential reactivity is leveraged in multi-step syntheses of heterocycles or polymers.
How can researchers resolve discrepancies in the regiochemical outcomes during the synthesis of this compound?
Advanced
Discrepancies may arise from competing directing effects or incomplete protection of the amine group. Strategies include:
- Reaction Optimization : Adjust stoichiometry (e.g., excess NaI for iodination) or use high-pressure conditions to favor desired pathways.
- Analytical Controls : Monitor reaction progress via TLC or LC-MS. Compare intermediates with literature data (e.g., analogs like 3-bromo-4-fluoro-benzaldehyde acetals).
- Computational Modeling : DFT calculations predict regioselectivity trends based on electronic effects of substituents.
What are the stability considerations for this compound during long-term storage, and how should it be handled?
Basic
The compound is light- and moisture-sensitive due to the reactive C-I bond. Recommendations:
- Storage : In amber vials under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis.
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to UV light during synthesis or characterization.
How does this compound compare to other dihalogenated anilines in terms of electronic properties for material science applications?
Advanced
The electron-withdrawing effects of Br and I lower the HOMO/LUMO levels, enhancing charge transport in organic semiconductors. Compared to chloro/fluoro analogs, the heavier halogens improve spin-orbit coupling, making the compound useful in optoelectronic devices (e.g., OLEDs). UV-Vis and cyclic voltammetry data show redshifted absorption and higher reduction potentials relative to mono-halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
